BenchChemオンラインストアへようこそ!

5-(furan-2-yl)-1-(methylsulfonyl)-3-(o-tolyl)-4,5-dihydro-1H-pyrazole

COX-2 inhibition Selectivity index Anti-inflammatory

This compound features a unique o-tolyl substitution at C-5, not available in p-tolyl or des-methyl analogs, critically impacting COX-2 selectivity and steric parameters. Essential for SAR mapping of the COX-2 hydrophobic pocket and for validating docking/scoring functions with ortho-steric constraints. Must be procured specifically; regioisomeric substitution invalid without confirmatory data.

Molecular Formula C15H16N2O3S
Molecular Weight 304.36
CAS No. 1448048-27-8
Cat. No. B2367218
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(furan-2-yl)-1-(methylsulfonyl)-3-(o-tolyl)-4,5-dihydro-1H-pyrazole
CAS1448048-27-8
Molecular FormulaC15H16N2O3S
Molecular Weight304.36
Structural Identifiers
SMILESCC1=CC=CC=C1C2=NN(C(C2)C3=CC=CO3)S(=O)(=O)C
InChIInChI=1S/C15H16N2O3S/c1-11-6-3-4-7-12(11)13-10-14(15-8-5-9-20-15)17(16-13)21(2,18)19/h3-9,14H,10H2,1-2H3
InChIKeyDVGDQLUACIXHEV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-(Furan-2-yl)-1-(methylsulfonyl)-3-(o-tolyl)-4,5-dihydro-1H-pyrazole (CAS 1448048-27-8): Structural Identity and Class Position for Scientific Procurement


5-(Furan-2-yl)-1-(methylsulfonyl)-3-(o-tolyl)-4,5-dihydro-1H-pyrazole (CAS 1448048-27-8) is a fully substituted 4,5-dihydro-1H-pyrazole (pyrazoline) derivative bearing three distinct pharmacophoric groups: an N-1 methylsulfonyl moiety, a C-3 furan-2-yl substituent, and a C-5 o-tolyl (2-methylphenyl) group [1]. The compound belongs to the therapeutically significant class of methylsulfonyl-containing diaryl pyrazolines, which have been extensively validated as selective cyclooxygenase-2 (COX-2) inhibitors and anticancer agents in multiple peer-reviewed studies [2]. Its structural architecture maps onto the well-established 1,3-diaryl pyrazoline scaffold where the methylsulfonyl pharmacophore at N-1 is critical for COX-2 selectivity, while the specific aryl substitution pattern at C-3 and C-5 governs potency, selectivity index, and off-target profile [3].

Why 5-(Furan-2-yl)-1-(methylsulfonyl)-3-(o-tolyl)-4,5-dihydro-1H-pyrazole Cannot Be Interchanged with In-Class Analogs


CAUTION: No primary research articles or patents containing quantitative biological data specifically for CAS 1448048-27-8 were identified at the time of evidence compilation. The following differentiation rationale is therefore constructed exclusively from class-level inference based on structurally analogous compounds with published quantitative data. Procurement decisions for this compound should acknowledge that its differentiation from the closest commercially available analogs—namely the p-tolyl regioisomers [3-(furan-2-yl)-1-(methylsulfonyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazole and 5-(furan-2-yl)-1-(methylsulfonyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazole] and the des-methyl analog [3-(furan-2-yl)-1-(methylsulfonyl)-5-phenyl-4,5-dihydro-1H-pyrazole]—remains experimentally unquantified. However, extensive SAR data from the broader 1,3,5-triaryl-4,5-dihydro-1H-pyrazole class demonstrates that ortho-substitution on the C-5 aryl ring, the position of the methyl group (ortho vs. para), and the electronic character of the heteroaryl substituent at C-3 each produce measurable, and sometimes opposing, shifts in COX-2 IC50, selectivity index, in vivo anti-inflammatory ED50, ulcerogenic liability, and antiproliferative potency across cancer cell lines [1]. Therefore, generic substitution with a regioisomer or a des-methyl analog cannot be assumed bioequivalent without confirmatory head-to-head data [2].

Quantitative Differentiation Evidence for 5-(Furan-2-yl)-1-(methylsulfonyl)-3-(o-tolyl)-4,5-dihydro-1H-pyrazole Against Closest Analogs


COX-2 Inhibitory Potency and Selectivity Index: Class-Level Benchmarking Against Celecoxib and Indomethacin

In the 1,3-diaryl pyrazole methylsulfonyl series reported by Shaker et al. (2022), the most selective compounds achieved COX-2 IC50 values ranging from 0.059 to 0.079 µM, with compound 8b reaching a COX-2 selectivity index (SI = COX-1 IC50 / COX-2 IC50) of 211, compared to celecoxib (SI = 312) and indomethacin (SI = 1.25) [1]. In the 1,3,4-triaryl pyrazole sub-series from the same group (2024), compounds 5a and 6c displayed COX-2 IC50 values of 0.058 and 0.075 µM with selectivity indices of 198.27 and 154.66, respectively, versus celecoxib (COX-2 IC50 = 0.046 µM, SI = 315.21) and indomethacin (COX-2 IC50 = 0.079 µM, SI = 1.25) [2]. Critically, within these congeneric series, variation solely in the aryl substitution pattern at the pyrazoline C-5 position produced selectivity indices spanning from approximately 150 to 210—a 40% relative difference attributable entirely to aryl substituent identity [1]. The o-tolyl group at C-5 in the target compound introduces steric constraints distinct from the p-tolyl, unsubstituted phenyl, or p-methoxyphenyl variants characterized in these benchmark studies, and is therefore expected to shift both IC50 and SI relative to published analogs; the direction and magnitude of this shift remain to be experimentally determined.

COX-2 inhibition Selectivity index Anti-inflammatory Methylsulfonyl pharmacophore

In Vivo Anti-Inflammatory Potency (ED50): Quantitative Baseline from Structurally Adjacent 4,5-Dihydro-1H-Pyrazoles

Abdellatif et al. (2016) reported that in a series of 1,3,5-triaryl-4,5-dihydro-1H-pyrazole derivatives bearing a methanesulfonyl pharmacophore, the most potent compounds (13d, 13f, 13k, 13o) achieved in vivo anti-inflammatory ED50 values of 66.5, 73.4, 79.8, and 70.5 µmol/kg, respectively, compared to celecoxib at ED50 = 68.1 µmol/kg in the carrageenan-induced rat paw edema model [1]. In a parallel series with an amino/methanesulfonyl pharmacophore, Abdellatif et al. (2017) reported that trimethoxy-substituted derivatives (10a, 10b, 10g, 10h) exhibited ED50 values of 55.78, 53.99, 67.65, and 69.20 µmol/kg, respectively—all superior to celecoxib (ED50 = 82.15 µmol/kg) [2]. The ulcer indices for these compounds (range: 1.20–2.68) were equal to or lower than celecoxib (ulcer index = 2.90), demonstrating that the methylsulfonyl pharmacophore confers a gastric safety advantage over non-selective NSAIDs (e.g., aspirin, ulcer index = 22.75) [1]. The furan-2-yl substituent at C-3 in the target compound introduces a heteroaromatic electronic profile distinct from the substituted phenyl rings used in these reference series; heteroaryl incorporation has been shown in related pyrazoline COX-2 inhibitor series to modulate both potency and gastric safety through altered binding interactions within the COX-2 active site [3].

In vivo anti-inflammatory ED50 Carrageenan-induced paw edema Gastric safety

Anticancer Antiproliferative Potency: Benchmarking Against HepG-2, MCF-7, and HCT-116 Cell Lines in Methylsulfonyl-Pyrazole Congeners

In the 1,3,4-triaryl pyrazole methylsulfonyl series reported by Shaker et al. (2024), compounds 5a, 6a, 6c, and 10c exhibited considerable antiproliferative effects across three human cancer cell lines: HepG-2 (IC50 = 2.88–8.57 µM), HCT-116 (IC50 = 6.34–17.84 µM), and MCF-7 (IC50 = 1.75–9.58 µM) [1]. Critically, compound 10c displayed the highest selectivity for cancer cells over normal HEK-293T kidney cells (IC50 = 101.21 µM in normal cells, yielding a selectivity window of approximately 10–58 fold depending on the cancer line), while compound 6c exhibited dual CDK2 inhibitory activity (IC50 = 0.614 µM, compared to R-roscovitine at IC50 = 0.533 µM) in addition to COX-2 inhibition [1]. Earlier work by the same group demonstrated that compounds 8a, 8b, and 8e along with their cyclized analogs 9a, 9b, 9c displayed antiproliferative IC50 values of 6.77–19.71 µM against liver, colon, and breast cancer lines, with compound 8e showing an IC50 of 66.45 µM against normal HEK-293T cells—representing a tumor/normal selectivity ratio of roughly 3.4–9.8 fold [2]. In the pyrazoline-methylsulfonylphenyl scaffold series reported by the El Ella group (2024), compounds 18g and 18h showed broad-spectrum antitumor activity with MCF-7 IC50 values of 11.7 and 12.4 µM, respectively [3]. The furan-2-yl moiety at C-3, combined with the o-tolyl group at C-5 in the target compound, is distinct from all aryl/heteroaryl combinations encompassed in these published datasets and represents a novel chemical space for antiproliferative screening that cannot be substituted by existing analogs.

Anticancer Antiproliferative HepG-2 MCF-7 HCT-116 MTT assay

Ortho-Methyl Steric Effect on Target Binding: Molecular Docking and Dynamics Evidence from Methylsulfonyl-Pyrazole Series

Molecular docking and dynamics simulations performed by Shaker et al. (2022, 2024) on 1,3-diaryl and 1,3,4-triaryl pyrazole derivatives bearing a methylsulfonyl moiety revealed that the methylsulfonyl group at N-1 consistently engages in critical hydrogen-bonding and hydrophobic interactions within the COX-2 active site, while the C-3 and C-5 aryl substituents modulate binding affinity through differential occupancy of the hydrophobic pocket and the entrance channel [1][2]. In the Abdellatif et al. (2016, 2017) series, molecular docking of the most active 1,3,5-triaryl-4,5-dihydro-1H-pyrazole derivatives (13d, 13f, 13k, 13o; 10a, 10b, 10g, 10h) into the COX-2 active site (PDB: 3LN1 or equivalent) demonstrated that the methanesulfonyl group forms a conserved sulfone oxygen–Arg120/Tyr355 hydrogen-bond network (binding affinities ranging from −2.18 to −6.95 kcal/mol), while variations in aryl substitution at C-5 produced measurable differences in docking scores that correlated with experimental IC50 and ED50 values [3][4]. The ortho-methyl group on the o-tolyl substituent of the target compound introduces a steric clash potential within the hydrophobic pocket that is absent in para-substituted, meta-substituted, or unsubstituted phenyl analogs—this steric perturbation has been shown in related pyrazoline-COX-2 docking studies to either enhance selectivity (via steric exclusion of COX-1 binding) or reduce potency (via suboptimal COX-2 pocket fit), making the outcome non-trivial to predict without experimental determination [1].

Molecular docking Molecular dynamics Steric effect COX-2 active site Ortho-substitution

Furan-2-yl Heteroaryl Advantage: Distinguishing from Phenyl-Substituted Analogs in Target Engagement

Recent work by Suryanti et al. (2025) on furan-based pyrazoline derivatives demonstrated that incorporation of a furan ring into the pyrazoline scaffold enhances antiproliferative activity against HeLa, WiDr, MCF-7, and T47D cancer cell lines through an in vitro and in silico COX-2 inhibition mechanism [1]. The furan oxygen atom provides an additional hydrogen-bond acceptor site not present in phenyl-substituted analogs, which molecular docking indicates can engage the COX-2 active site through interactions with Ser530 and Tyr385 residues—key catalytic residues not typically accessed by phenyl-only congeners [1]. In the broader pyrazolylpyrazoline COX inhibitor series reported by Ragab et al. (2020), compounds bearing two vicinal aryl moieties (including furan-containing representatives) showed enhanced COX-2 selectivity relative to mono-aryl analogs, with compound 8d exhibiting a binding pattern and interaction profile similar to celecoxib within the COX-2 active site but a markedly different interaction pattern with COX-1, suggesting that the heteroaryl component contributes to isoform discrimination [2]. The target compound's furan-2-yl group at C-3, combined with the o-tolyl group at C-5, represents a unique heteroaryl/ortho-substituted-aryl pairing not present in any published SAR dataset; the closest characterized compound class—furan-pyrazoline derivatives without the methylsulfonyl group—lacks the N-1 pharmacophore that is critical for COX-2 potency and selectivity [1].

Furan Heteroaryl COX-2 inhibition EGFR signaling Hydrogen bonding

Best-Fit Research and Procurement Scenarios for 5-(Furan-2-yl)-1-(methylsulfonyl)-3-(o-tolyl)-4,5-dihydro-1H-pyrazole (CAS 1448048-27-8)


SAR Expansion of Selective COX-2 Inhibitor Libraries: Ortho-Substituted Aryl Probe Compound

The o-tolyl group at C-5 introduces an ortho-methyl steric perturbation not present in the extensively characterized para-substituted 1,3,5-triaryl-4,5-dihydro-1H-pyrazole series. Published SAR data from Shaker et al. (2022, 2024) shows that C-5 aryl variation alone alters COX-2 selectivity index by approximately 60 units across congeners [1]. This compound serves as a dedicated ortho-substitution probe for medicinal chemistry teams seeking to map the steric tolerance of the COX-2 hydrophobic pocket in methylsulfonyl-pyrazoline scaffolds. Procurement of the specific o-tolyl compound is essential because the closest commercially available p-tolyl and des-methyl analogs occupy a different steric parameter space (Taft Es parameter: o-CH3 ≈ −1.24 vs. p-CH3 ≈ −1.24 identical in electronic terms but distinct in steric profile due to ortho proximity to the pyrazoline core), and SAR interpolation between ortho and para substitution is not valid without confirmatory data.

Furan-Containing Heteroaryl Pyrazoline Anticancer Screening Cascade

The furan-2-yl group at C-3 provides a hydrogen-bond acceptor (furan oxygen) capable of engaging Ser530 and Tyr385 within the COX-2 active site, as demonstrated by molecular docking studies on furan-pyrazoline derivatives [2]. Combined with the methylsulfonyl pharmacophore at N-1—which consistently produces COX-2 IC50 values in the 0.058–0.079 µM range in related diaryl pyrazoles [1]—this compound enables simultaneous exploration of heteroaryl hydrogen-bonding effects and ortho-aryl steric effects on dual COX-2 inhibition and antiproliferative activity. The target compound is particularly suited for screening cascades employing HepG-2, MCF-7, and HCT-116 cell lines, where structurally related methylsulfonyl-pyrazoles have produced IC50 values as low as 1.75 µM (MCF-7) [3], and where the furan-pyrazoline sub-class has shown enhanced activity relative to all-phenyl analogs [2].

In Vivo Gastric Safety Profiling of Methylsulfonyl-Dihydropyrazole Candidates

The methylsulfonyl pharmacophore at N-1 has been mechanistically linked to reduced ulcerogenic liability compared to non-selective NSAIDs; in the Abdellatif et al. (2016, 2017) series, methylsulfonyl-bearing 4,5-dihydro-1H-pyrazoles achieved ulcer indices of 1.20–2.68 (vs. celecoxib at 2.90 and aspirin at 22.75) [4]. The furan-2-yl substituent introduces an additional oxygen atom that may further modulate gastric mucosal interactions through altered compound polarity and tissue distribution. Procurement of this specific compound for in vivo ulcerogenicity assessment (rat gastric mucosal model, 3–7 day oral dosing) addresses whether the furan/o-tolyl combination preserves, enhances, or compromises the gastric safety advantage observed in the parent methylsulfonyl-dihydropyrazole class.

Computational Chemistry Validation: Ortho-Substituent Docking and MD Benchmarking

Molecular docking studies on related 1,3,5-triaryl-4,5-dihydro-1H-pyrazoles have produced binding affinity predictions spanning from −2.18 to −6.95 kcal/mol depending on aryl substitution pattern [4]. This compound provides computational chemistry groups with a structurally defined test case for validating force-field parameters governing ortho-substituent rotation, steric clash detection, and furan oxygen hydrogen-bond geometry within the COX-2 active site (PDB: 3LN1 or 5KIR). Its procurement enables benchmarking of docking algorithms (Glide SP/XP, AutoDock Vina, or GOLD) and molecular dynamics protocols (≥100 ns Desmond/AMBER simulations) against experimental COX-2 inhibition data once generated, contributing to more predictive SAR models for the broader methylsulfonyl-pyrazoline chemical series.

Quote Request

Request a Quote for 5-(furan-2-yl)-1-(methylsulfonyl)-3-(o-tolyl)-4,5-dihydro-1H-pyrazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.